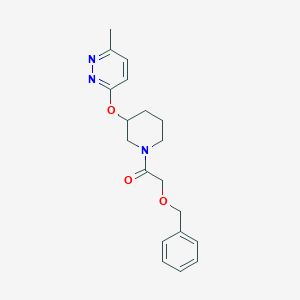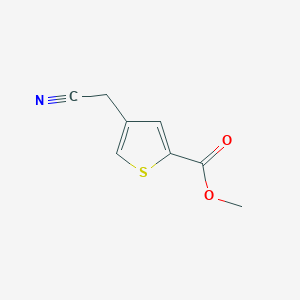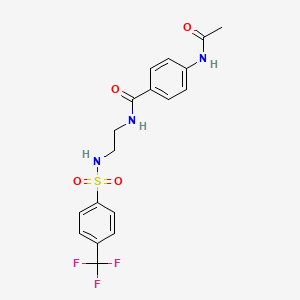![molecular formula C13H10ClN3S B2495336 2-(((4-Chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine CAS No. 302935-72-4](/img/structure/B2495336.png)
2-(((4-Chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives closely related to 2-(((4-Chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine involves multiple steps, including condensation, cyclization, and functionalization reactions. For instance, derivatives of imidazo[1,2-a]pyrimidines have been synthesized by combining 2-aminobenzimidazole or 3-amino-1,2,4-triazole with aldehydes and β-dicarbonyl compounds in the presence of thiamine hydrochloride as a catalyst, indicating the versatility of catalytic systems in facilitating the synthesis of complex heterocycles in water medium, showcasing an environmentally benign approach (Liu, Lei, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of compounds within the imidazo[1,2-a]pyrimidine family has been extensively analyzed through techniques such as X-ray crystallography. These studies reveal that the imidazo[1,2-a]pyrimidine core can adopt nearly planar conformations, with substituents influencing the overall molecular geometry and intermolecular interactions. For example, the structure of ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1′,2′:1,2]pyrimidino[5,4-b][1]benzofuran-3-yl]acetate shows how fused rings and substituent orientations contribute to the compound's stability and packing within the crystal lattice (Hu, Zhu, & Chen, 2007).
Chemical Reactions and Properties
Imidazo[1,2-a]pyrimidines can undergo various chemical reactions, including arylation, which allows for further functionalization of the core structure. Palladium-catalyzed regioselective arylation at the 3-position with aryl bromides has been demonstrated, providing an efficient synthesis pathway for 3-arylimidazo[1,2-a]pyrimidines from unsubstituted heterocycles. This highlights the compound's reactivity and potential for diversification through straightforward synthetic modifications (Li et al., 2003).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for synthesizing imidazo[1,2-a]pyrimidine derivatives and explored their chemical properties through spectral studies. For instance, the synthesis of 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine derivatives has been reported, with their structures confirmed via IR, 1H-NMR, and mass spectral data (Bhuva, Bhadani, Purohit, & Purohit, 2015). These compounds were assessed for biological activity against various bacteria and fungi, demonstrating moderate activity in some cases.
Biological Activities
The biological screening of these compounds has shown potential in various applications. For example, certain imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective agents against ulcers, although they exhibited more pronounced cytoprotective properties in experimental models (Starrett, Montzka, Crosswell, & Cavanagh, 1989). Additionally, a method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine derivatives using thiamine hydrochloride as a catalyst was developed, highlighting the use of water as a solvent and the environmental benefits of such processes (Liu, Lei, & Hu, 2012).
Antineoplastic Activity
A series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their antineoplastic activity. Some of these compounds exhibited a variable degree of activity against cancer cell lines, indicating their potential as antineoplastic agents (Abdel-Hafez, 2007).
Antimicrobial and Antiviral Activities
Several imidazo[1,2-a]pyrimidine derivatives have shown promising antimicrobial and antiviral activities. For example, thieno-fused 7-deazapurine ribonucleosides exhibited low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, as well as some antiviral activity against HCV (Tichy et al., 2017).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-10-2-4-12(5-3-10)18-9-11-8-17-7-1-6-15-13(17)16-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXPVQYPVHIIPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2495257.png)
![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)

![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2495261.png)
![2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2495263.png)



![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2495272.png)
![2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2495273.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)